Deacetamidine Cyano Dabigatran-d3 Ethyl Ester
Overview
Description
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is a derivative of Dabigatran, a well-known anticoagulant. This compound is often used in pharmaceutical research and development, particularly for its role in the synthesis and study of anticoagulant drugs .
Preparation Methods
Chemical Reactions Analysis
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups.
Reduction: Commonly used to remove oxygen or introduce hydrogen atoms.
Substitution: Involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Employed in studies involving metabolic pathways and enzyme interactions.
Medicine: Integral in the development and testing of new anticoagulant drugs.
Industry: Utilized in the quality control processes of pharmaceutical manufacturing.
Mechanism of Action
The compound exerts its effects by inhibiting thrombin, a key enzyme in the coagulation cascade. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing the formation of blood clots. The molecular targets include the active site of thrombin, and the pathways involved are primarily related to the coagulation system .
Comparison with Similar Compounds
Deacetamidine Cyano Dabigatran-d3 Ethyl Ester is unique due to its deuterium labeling, which enhances its stability and allows for precise tracking in biological systems. Similar compounds include:
Dabigatran Etexilate: The prodrug form of Dabigatran, used clinically as an anticoagulant.
Dabigatran: The active form that directly inhibits thrombin.
Deacetamidine Cyano Dabigatran Ethyl Ester: A non-deuterated version of the compound.
Properties
IUPAC Name |
ethyl 3-[[2-[(4-cyanoanilino)methyl]-1-(trideuteriomethyl)benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6O3/c1-3-36-26(34)13-15-33(24-6-4-5-14-29-24)27(35)20-9-12-23-22(16-20)31-25(32(23)2)18-30-21-10-7-19(17-28)8-11-21/h4-12,14,16,30H,3,13,15,18H2,1-2H3/i2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBOESGNDSVMDK-BMSJAHLVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCN(C1=CC=CC=N1)C(=O)C2=CC3=C(C=C2)N(C(=N3)CNC4=CC=C(C=C4)C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OCC)C3=CC=CC=N3)N=C1CNC4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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